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Compound of Interest

Compound Name: 2-Chloro-5-ethylphenol

Cat. No.: B141507

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2-Chloro-5-ethylphenol (CAS No. 153812-97-6), a substituted phenolic compound of
interest in various chemical and pharmaceutical research domains. Due to the limited
availability of experimental spectra in public databases, this document focuses on high-quality
predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS). The information herein serves as a valuable reference for substance identification,
characterization, and quality control. Furthermore, detailed experimental protocols for acquiring
such data are provided, alongside a visual workflow of the spectroscopic analysis process.

Chemical Structure

IUPAC Name: 2-Chloro-5-ethylphenol Molecular Formula: CsHoCIO Molecular Weight: 156.61
g/mol SMILES: CCC1=CC(=C(C=C1)CI)O

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Chloro-5-ethylphenol.
This data has been generated using validated computational models and should be used as a
reference. Experimental verification is recommended for definitive structural elucidation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Chloro-5-ethylphenol (Solvent: CDClIs, Frequency: 500

MHz)

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~7.20 d 1H H-6 (Aromatic)
~6.85 d 1H H-3 (Aromatic)
~6.70 dd 1H H-4 (Aromatic)
~5.50 s (broad) 1H -OH (Phenolic)
~2.60 q 2H -CHa- (Ethyl)
~1.20 t 3H -CHs (Ethyl)

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, s: singlet

Table 2: Predicted 13C NMR Data for 2-Chloro-5-ethylphenol (Solvent: CDCls, Frequency: 125

MHz)
Chemical Shift (d) ppm Assignment
~152.0 C-1 (C-OH)
~140.0 C-5 (C-Ethyl)
~130.0 C-3 (Aromatic CH)
~122.0 C-2 (C-Cl)
~120.0 C-6 (Aromatic CH)
~115.0 C-4 (Aromatic CH)
~28.0 -CHa- (Ethyl)
~15.0 -CHs (Ethyl)
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Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectroscopy Data for 2-Chloro-5-ethylphenol

Wavenumber (cm~?) Intensity Assignment
~3600 - 3400 Broad O-H stretch (phenolic)
~3100 - 3000 Medium Aromatic C-H stretch
] Aliphatic C-H stretch (ethyl

~2970 - 2850 Medium

group)
~1600, 1480 Strong C=C aromatic ring stretch
~1250 Strong C-O stretch (phenolic)

C-H out-of-plane bend
~820 Strong ]

(aromatic)
~750 Strong C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-5-ethylphenol (Electron lonization -

El)
m/z Ratio Relative Intensity (%) Assighment
M]* / [M+2]* (isotopic pattern
156/158 High M /1 I biep
of Cl)
141/143 Medium [M-CHs]* / [M-CH3+2]*
128 Medium [M-C2Ha4]*
93 Low [M-C2Ha-CI*

Experimental Protocols
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The following are generalized yet detailed methodologies for the key experiments required to

acquire the spectroscopic data for 2-Chloro-5-ethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-5-ethylphenol in 0.6-0.7
mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIls) in a 5 mm NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

Instrumentation: Record *H and 13C NMR spectra on a 400 MHz or 500 MHz NMR
spectrometer.

H NMR Acquisition: Acquire the tH NMR spectrum with a spectral width of approximately 16
ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

13C NMR Acquisition: Acquire the 133C NMR spectrum with a spectral width of approximately
250 ppm and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans
may be necessary to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, finely grind a small amount of 2-Chloro-5-
ethylphenol with dry potassium bromide (KBr). Press the mixture into a thin, transparent
pellet using a hydraulic press. Alternatively, for a liquid sample or a solution, a thin film can
be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR)
spectrometer.

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm~1) with a
resolution of 4 cm~1. A background spectrum (of the KBr pellet or salt plates) should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 2-Chloro-5-ethylphenol in a volatile
solvent (e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via
direct infusion or through a gas chromatograph (GC-MS) for separation prior to analysis.
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¢ lonization: Utilize Electron lonization (EIl) at 70 eV to generate the mass spectrum.

e Mass Analysis: Acquire the mass spectrum using a quadrupole or time-of-flight (TOF) mass
analyzer over a mass-to-charge ratio (m/z) range of approximately 50-500.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Chloro-5-ethylphenol.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for 2-Chloro-
5-ethylphenol, which is invaluable in the absence of readily available experimental data. The
provided protocols offer a standardized approach for the experimental determination of its
spectroscopic properties. It is imperative to note that while predicted data offers significant
insights, experimental verification remains the gold standard for unequivocal structural
confirmation and characterization.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-ethylphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141507#2-chloro-5-ethylphenol-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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